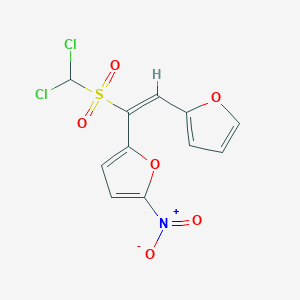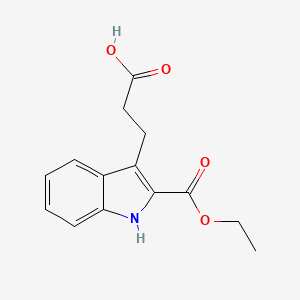![molecular formula C33H52NO4P B12901939 Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate CAS No. 61670-39-1](/img/structure/B12901939.png)
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (bis(4-nonylphenoxy)phosphino)carbamate typically involves the reaction of bis(4-nonylphenoxy)phosphine with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of ethyl (bis(4-nonylphenoxy)phosphino)carbamate may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected and purified to minimize impurities that could affect the performance of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to a phosphine.
Substitution: The nonylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of ethyl (bis(4-nonylphenoxy)phosphino)carbamate involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nonylphenoxy groups contribute to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbamates and phosphino derivatives, such as:
- Ethyl carbamate
- Bis(4-nonylphenoxy)phosphine
- Methyl (bis(4-nonylphenoxy)phosphino)carbamate
Uniqueness
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its hydrophobic nature make it particularly valuable in various applications, from catalysis to material science .
Eigenschaften
CAS-Nummer |
61670-39-1 |
|---|---|
Molekularformel |
C33H52NO4P |
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate |
InChI |
InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35) |
InChI-Schlüssel |
YMLFKGYXPXKKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


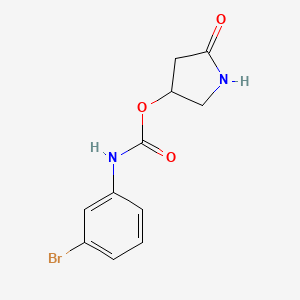
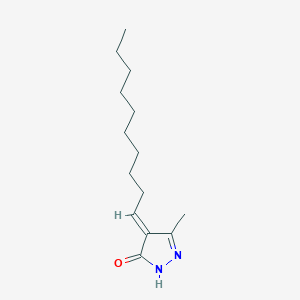
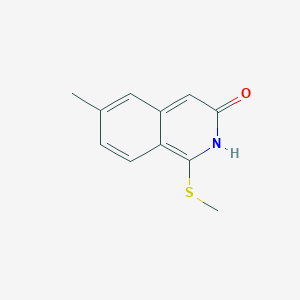
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
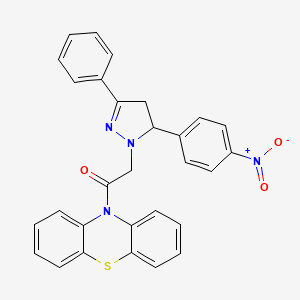
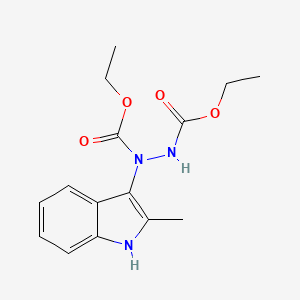
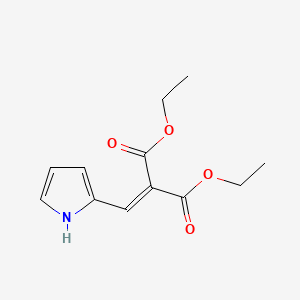
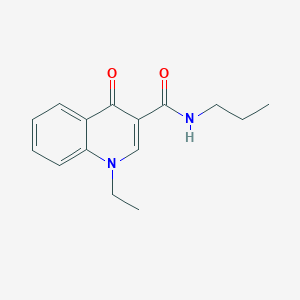

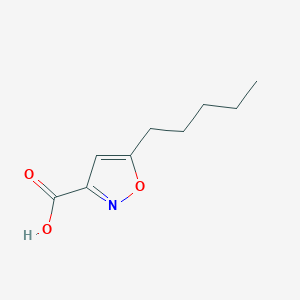
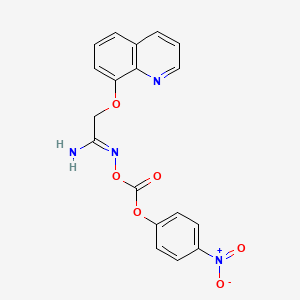
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
